4-[(5-Chlorothiophen-2-yl)methyl-ethylamino]butanoic acid
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Overview
Description
4-[(5-Chlorothiophen-2-yl)methyl-ethylamino]butanoic acid is an organic compound that features a thiophene ring substituted with a chlorine atom and an ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Chlorothiophen-2-yl)methyl-ethylamino]butanoic acid typically involves a multi-step process:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Alkylation: The chlorinated thiophene undergoes alkylation with ethylamine to introduce the ethylamino group.
Butanoic Acid Addition: Finally, the butanoic acid moiety is introduced through a coupling reaction, often using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[(5-Chlorothiophen-2-yl)methyl-ethylamino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohols or amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
4-[(5-Chlorothiophen-2-yl)methyl-ethylamino]butanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and conductive polymers.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 4-[(5-Chlorothiophen-2-yl)methyl-ethylamino]butanoic acid depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the ethylamino group can form hydrogen bonds with amino acid side chains.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Bromothiophen-2-yl)methyl-ethylamino]butanoic acid
- 4-[(5-Methylthiophen-2-yl)methyl-ethylamino]butanoic acid
- 4-[(5-Fluorothiophen-2-yl)methyl-ethylamino]butanoic acid
Uniqueness
4-[(5-Chlorothiophen-2-yl)methyl-ethylamino]butanoic acid is unique due to the presence of the chlorine atom, which can significantly influence its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic characteristics are required, such as in the design of organic electronic materials.
Properties
IUPAC Name |
4-[(5-chlorothiophen-2-yl)methyl-ethylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2S/c1-2-13(7-3-4-11(14)15)8-9-5-6-10(12)16-9/h5-6H,2-4,7-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDVFLYVXYRTQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(=O)O)CC1=CC=C(S1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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